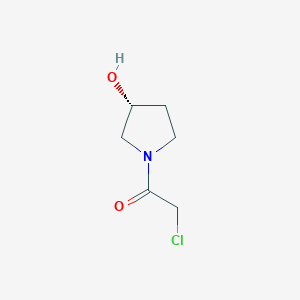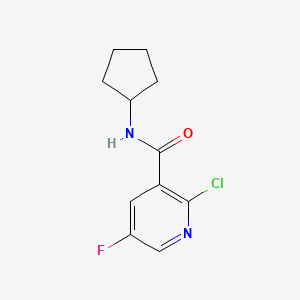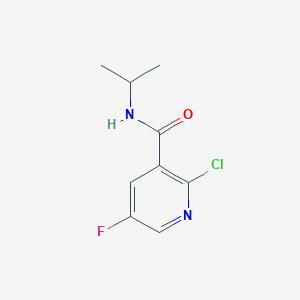
2-Chloro-5-fluoro-N-isopropylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N-isopropylnicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro and fluoro substituent on the nicotinamide ring, along with an isopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N-isopropylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 5-fluoro-2-nitrobenzoic acid.
Amidation Reaction: The key step involves the amidation of 2-chloronicotinic acid with isopropylamine to form 2-chloro-N-isopropylnicotinamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing methods such as recrystallization or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-fluoro-N-isopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N-isopropylnicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules and pathways.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluoro-N-isopropylisonicotinamide: A closely related compound with similar structural features.
2,6-Dichloro-5-fluoro-N-isopropylnicotinamide: Another derivative with additional chloro substituents.
Uniqueness: 2-Chloro-5-fluoro-N-isopropylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and isopropyl groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYVRBGTTMFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

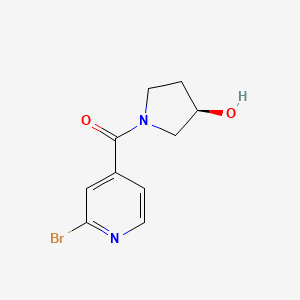
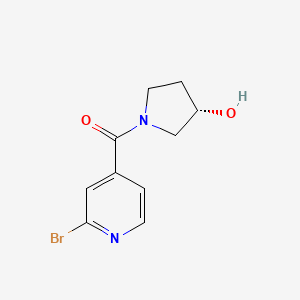




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B8014748.png)
